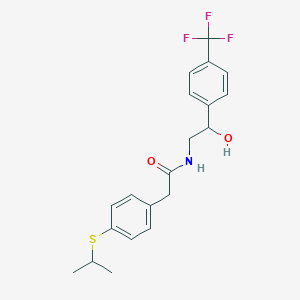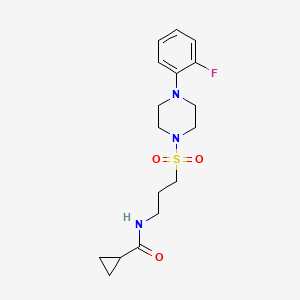
N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of sulfonylurea drugs and has been studied for its use in treating various medical conditions.
Wissenschaftliche Forschungsanwendungen
N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide has been studied for its potential therapeutic applications in various medical conditions. One area of research is its use in treating diabetes mellitus. Studies have shown that this compound has hypoglycemic effects and can improve insulin sensitivity (Zhang et al., 2015). Another area of research is its potential use in treating cancer. Studies have shown that this compound has anti-tumor properties and can induce apoptosis in cancer cells (Jin et al., 2019).
Wirkmechanismus
The mechanism of action of N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide involves the activation of ATP-sensitive potassium channels (KATP channels). These channels play a crucial role in regulating insulin secretion and glucose homeostasis. By activating KATP channels, this compound can increase insulin secretion and improve insulin sensitivity (Zhang et al., 2015). In cancer cells, this compound induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway (Jin et al., 2019).
Biochemical and Physiological Effects
N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide has been shown to have various biochemical and physiological effects. In diabetes mellitus, this compound can improve glucose uptake, increase insulin sensitivity, and reduce blood glucose levels (Zhang et al., 2015). In cancer cells, this compound can induce apoptosis and inhibit tumor growth (Jin et al., 2019). Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects (Zhang et al., 2015).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide in lab experiments is its potential therapeutic properties. This compound has been shown to have hypoglycemic effects, anti-tumor properties, and anti-inflammatory effects, making it a promising candidate for drug development. However, one limitation of using this compound is its potential toxicity. Studies have shown that this compound can cause liver damage and hematological toxicity (Zhang et al., 2015).
Zukünftige Richtungen
There are several future directions for research on N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide. One area of research is its potential use in combination therapy for cancer treatment. Studies have shown that this compound can enhance the efficacy of chemotherapy drugs and reduce drug resistance (Jin et al., 2019). Another area of research is its potential use in treating other medical conditions, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to investigate the safety and toxicity of this compound in humans.
Conclusion
N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound has been studied for its use in treating diabetes mellitus and cancer. Its mechanism of action involves the activation of KATP channels and the induction of apoptosis in cancer cells. N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide has various biochemical and physiological effects, including hypoglycemic effects and anti-tumor properties. However, its potential toxicity is a limitation for its use in lab experiments. Future research directions include investigating its use in combination therapy for cancer treatment and its potential use in treating other medical conditions.
Synthesemethoden
The synthesis of N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide involves the reaction of 1-cyclopropanecarbonyl-piperazine-4-sulfonic acid 1-(2-fluorophenyl)-ethyl ester with 3-bromo-propylamine hydrochloride. This reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The resulting product is then purified using column chromatography to obtain N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide in its pure form (Zhang et al., 2015).
Eigenschaften
IUPAC Name |
N-[3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylpropyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O3S/c18-15-4-1-2-5-16(15)20-9-11-21(12-10-20)25(23,24)13-3-8-19-17(22)14-6-7-14/h1-2,4-5,14H,3,6-13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDODESXHQMXFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


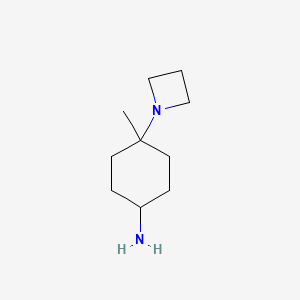
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2659448.png)
![2-Phenyl-4,6-bis[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2659450.png)
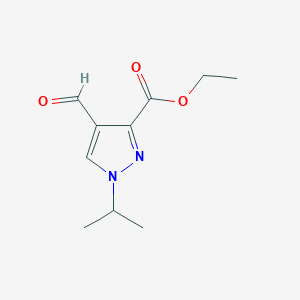
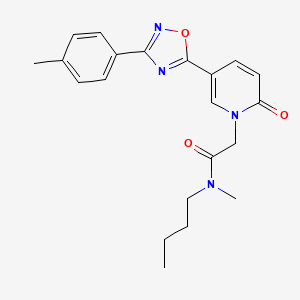
![1-(2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperidine-4-carboxamide](/img/structure/B2659454.png)
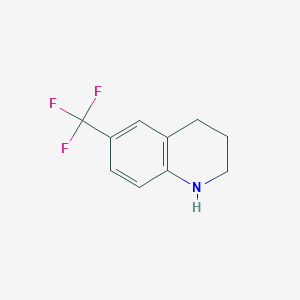
![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,4-dimethylbenzamide](/img/structure/B2659457.png)
![(1R,2S)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-2-propan-2-ylcyclopropane-1-carboxamide](/img/structure/B2659459.png)

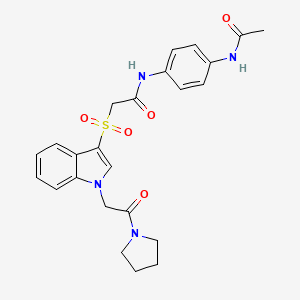
![N-[(5-cyclopropylpyridin-3-yl)methyl]-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2659465.png)
